![molecular formula C7H6ClN3 B1416559 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1150617-75-6](/img/structure/B1416559.png)

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

Descripción general

Descripción

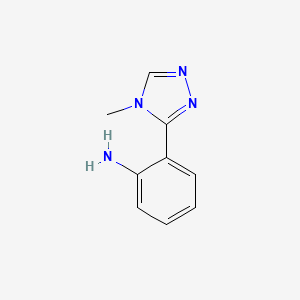

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot cascade sequence has been developed for direct cyanation of pyrrole .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C7H6ClN3 . The InChI code is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The substitution of Cl by primary amines on the substrate was achieved in high yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Aplicaciones Científicas De Investigación

Eco-friendly Synthesis

Triazine derivatives, including 1,2,4-triazines, have been a focus for eco-friendly synthesis methods due to their wide application range and environmental considerations. The synthesis approaches aim to reduce the environmental footprint while maintaining efficiency and effectiveness in producing these compounds. This methodology supports sustainable practices in chemical research and industrial applications, reflecting the compound's adaptability and relevance in modern scientific endeavors (Rani & Kumari, 2020).

Biological Significance

Triazines, including the 1,2,4-triazine framework, are notable for their broad spectrum of biological activities. These compounds have been extensively studied for their potential in medicinal chemistry, showcasing a wide array of pharmacological properties such as antibacterial, antifungal, anti-cancer, and antiviral activities. Their structural diversity allows for targeted drug design and development, underscoring their significance in the discovery of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Patent Innovations

The versatility of triazine derivatives, including their use in developing new drugs with diverse biological activities, has been highlighted in patent reviews. These reviews cover innovations in triazole families, including 1,2,4-triazines, which are explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The focus on green chemistry and sustainability in these patents reflects the ongoing effort to develop efficient, environmentally friendly synthesis methods for triazine derivatives (Ferreira et al., 2013).

Chemical Reactivities and Biological Activities

Research into the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives has shown significant interest due to their applications in the medicinal, pharmacological, and biological fields. These compounds have been evaluated for anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects, showcasing the diverse potential of triazine derivatives in contributing to various scientific and therapeutic areas (Makki, Abdel-Rahman, & Alharbi, 2019).

Environmental Applications

Triazine-based polymers, such as covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials highlight the environmental applications of triazine derivatives, offering solutions for addressing climate change and enhancing sustainable energy practices (Mukhtar et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical functions .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the biochemical processes that they regulate .

Biochemical Pathways

The inhibition of kinases by this compound affects various biochemical pathways. For instance, it can impact the Fibroblast Growth Factor Receptors (FGFR) pathway, which plays a fundamental role in cell development .

Pharmacokinetics

Similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties compared to n-nucleosides, mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it targets. Generally, kinase inhibitors like this compound can disrupt cell proliferation and differentiation, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature . .

Direcciones Futuras

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in the field of drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Future research may focus on the development of new drugs containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing their normal function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can lead to downstream effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be excreted or further metabolized. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWWTVQAGJTKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654023 | |

| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-75-6 | |

| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)

![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)

![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)

![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)